An In-Depth Technical Guide to 2-Cyclohexylcyclohexanol (CAS: 6531-86-8): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Cyclohexylcyclohexanol (CAS: 6531-86-8): Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the alicyclic alcohol, 2-Cyclohexylcyclohexanol. It delves into its core physicochemical properties, primary synthetic routes, chemical reactivity, and potential applications, providing both foundational knowledge and practical insights.
Introduction to 2-Cyclohexylcyclohexanol
2-Cyclohexylcyclohexanol is a saturated alicyclic alcohol characterized by a hydroxyl group on one cyclohexane ring, which is directly bonded to a second cyclohexane ring. This structure imparts a unique combination of properties, including a bulky, lipophilic character due to the bicyclohexyl framework and a reactive polar site at the hydroxyl group. While not a widely commercialized end-product itself, it is a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules. Its stereochemistry, existing as cis and trans isomers, plays a critical role in its physical properties and the stereochemical outcomes of its subsequent reactions.
Physicochemical and Spectroscopic Properties
Accurate characterization is fundamental to the application of any chemical compound. The properties of 2-Cyclohexylcyclohexanol are summarized below.
Core Identifiers and Properties
A compilation of essential identifiers and experimentally determined or calculated physical properties for 2-Cyclohexylcyclohexanol is provided in the table below.
| Property | Value | Source |
| CAS Number | 6531-86-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₂H₂₂O | [2][3][6] |
| Molecular Weight | 182.30 g/mol | [2][3] |
| IUPAC Name | 2-cyclohexylcyclohexan-1-ol | [3] |
| Synonyms | [1,1'-Bicyclohexyl]-2-ol, [Bicyclohexyl]-2-ol | [3][6][7] |
| Boiling Point | 264 °C (lit.) | [1][4] |
| Density | 0.98 g/cm³ | [1][4] |
| Refractive Index | 1.4980-1.5020 | [1] |
| LogP (Octanol/Water) | 3.11780 | [1] |
Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous structural confirmation and purity assessment of 2-Cyclohexylcyclohexanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework. The proton NMR spectrum typically displays a complex multiplet region for the aliphatic protons of the two cyclohexyl rings. The proton attached to the hydroxyl-bearing carbon (the carbinol proton) appears as a distinct signal whose chemical shift and multiplicity are diagnostic for differentiating between the cis and trans isomers due to their different magnetic environments and coupling constants.
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Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of 2-Cyclohexylcyclohexanol shows a molecular ion peak (M⁺) at m/z 182, confirming its molecular weight.[6] The fragmentation pattern is characterized by the loss of water (M-18) to give a peak at m/z 164, which is a common fragmentation pathway for alcohols.
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Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.[3] The C-H stretching vibrations of the cyclohexyl rings appear just below 3000 cm⁻¹.
Chemical Reactivity and Key Transformations
The synthetic utility of 2-Cyclohexylcyclohexanol stems from the reactivity of its secondary hydroxyl group. This functional group serves as a handle for various transformations.
Oxidation to 2-Cyclohexylcyclohexanone
The most common reaction is the oxidation of the secondary alcohol to its corresponding ketone, 2-cyclohexylcyclohexanone (CAS: 90-42-6). This transformation is a cornerstone reaction in organic synthesis and can be achieved using a variety of oxidizing agents, such as chromic acid (Jones oxidation) or milder, more selective reagents like pyridinium chlorochromate (PCC). 2-Cyclohexylcyclohexanone is noted for its use as a flavoring agent, insect repellent, and perfume fixative.[8]
Caption: Oxidation of the alcohol to the corresponding ketone.
Dehydration and Reduction
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Dehydration : Acid-catalyzed dehydration of 2-Cyclohexylcyclohexanol leads to the formation of alkene products, primarily 1-cyclohexylcyclohexene. This elimination reaction is governed by Zaitsev's rule, favoring the formation of the more substituted alkene.
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Reduction : The hydroxyl group can be removed through reduction processes, ultimately yielding bicyclohexyl, the fully saturated hydrocarbon.
Synthesis Methodology: A Self-Validating Protocol
The principal and most direct route to 2-Cyclohexylcyclohexanol is the catalytic hydrogenation of its ketone precursor, 2-cyclohexylcyclohexanone.[2] This method is efficient and scalable, making it suitable for both laboratory and potential industrial applications.
Caption: Workflow for the synthesis via catalytic hydrogenation.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is designed to be self-validating, where reaction completion can be rigorously monitored and the product's identity confirmed through standard analytical techniques.
Materials:
-
2-Cyclohexylcyclohexanone
-
Ethanol (anhydrous)
-
Palladium on Carbon (5% Pd/C)
-
Hydrogen gas (H₂)
-
Celite® or a similar filter aid
-
Parr hydrogenation apparatus or a similar pressure reactor
Methodology:
-
Reactor Setup: In a suitable pressure reactor vessel, dissolve 1 equivalent of 2-cyclohexylcyclohexanone in anhydrous ethanol. The concentration should be chosen to ensure the starting material is fully dissolved.
-
Causality: Ethanol is an excellent solvent for both the ketone and the resulting alcohol, and it is relatively inert under these hydrogenation conditions.
-
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Causality: Pd/C is a highly efficient and reusable catalyst for the reduction of ketones to alcohols. It provides a high surface area for the reaction to occur.
-
-
Hydrogenation: Seal the reactor and purge the system several times with nitrogen followed by hydrogen gas to remove all air. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction mixture to a moderate temperature (e.g., 40-60 °C).
-
Causality: The removal of air is a critical safety step to prevent the formation of explosive mixtures of hydrogen and oxygen. Moderate heat and pressure increase the reaction rate without promoting over-reduction to the alkane.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases. For more precise monitoring, periodically take small aliquots (after safely depressurizing and purging the reactor) and analyze them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting ketone.
-
Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Causality: Celite® is used to prevent the fine palladium particles from passing through the filter paper, ensuring complete removal of the catalyst.
-
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude oil or solid is 2-cyclohexylcyclohexanol. If necessary, further purification can be achieved by vacuum distillation or recrystallization.
Applications and Research Interest
As a functionalized bicyclic alcohol, 2-cyclohexylcyclohexanol serves as a versatile building block in several areas:
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Specialty Chemicals: It is a precursor to 2-cyclohexylcyclohexanone, which has established uses in the fragrance industry.[8]
-
Pharmaceutical and Agrochemical Synthesis: The introduction of a bicyclohexyl moiety can increase the lipophilicity of a molecule, a property often modulated in drug design to improve membrane permeability and pharmacokinetic profiles.
-
Materials Science: Long-chain and cyclic alcohols are used in the synthesis of esters that can function as plasticizers, lubricants, and components of polymers.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 2-Cyclohexylcyclohexanol is not widely available, general precautions for handling alicyclic alcohols should be followed based on data for similar compounds like cyclohexanol.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[4] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[4][11]
-
Fire Safety: The compound is expected to be combustible. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This information is for research and development purposes only. Always consult a substance-specific Safety Data Sheet (SDS) before handling any chemical.
References
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Cheméo. (n.d.). Chemical Properties of 2-Cyclohexylcyclohexanol (CAS 6531-86-8). Retrieved from [Link]
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Kuujia. (n.d.). Cas no 6531-86-8 (2-cyclohexylcyclohexan-1-ol). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94327, 2-Cyclohexylcyclohexanol. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-cyclohexenone. Retrieved from [Link]
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Sciencelab.com. (2005). Material Safety Data Sheet: Cyclohexyl alcohol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Cyclohexylcyclohexanol in NIST Chemistry WebBook. Retrieved from [Link]
- Winstrom, L. O., Becker, J. M., & Park, J. C. (1966). U.S. Patent No. 3,246,036. U.S. Patent and Trademark Office.
- Google Patents. (n.d.). WO2016038019A1 - Method for the preparation of 2-alkoxy cyclohexanol.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016, 2-Cyclohexylcyclohexanone. Retrieved from [Link]
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